molecular formula C18H24N2O4 B112975 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 752234-64-3

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No. B112975
M. Wt: 332.4 g/mol
InChI Key: ICAYJBMICZNBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine]” is a chemical compound with the molecular formula C17H22N2O3 . It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indole-3,4’-piperidine] core, which is a prevalent moiety in selected alkaloids . The compound has an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 59 Å2, and it has a molar volume of 247.5±5.0 cm3 .

Scientific Research Applications

Synthesis and Derivative Development

  • Convenient Synthesis : A study detailed a simple synthetic route to produce 1′-H-spiro(indoline-3,4′-piperidine) derivatives, showcasing their utility as templates for synthesizing compounds targeting GPCR (G protein-coupled receptors) (Xie et al., 2004).

Structural Studies and Pharmacological Applications

  • Drug Discovery Scaffold : The synthesis and structural studies of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, with its Boc protected derivative being a key intermediate for drug-like molecule synthesis, has been explored (Willand et al., 2004).
  • c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and shown to be potent and selective inhibitors for c-Met/ALK, significant in cancer research (Li et al., 2013).
  • σ-Receptor Ligands : Spiropiperidines have been developed as highly potent and selective ligands for σ-receptors, important for neuropharmacological research (Maier & Wünsch, 2002).

Chemical and Physical Properties

  • Photochromism Studies : The photochromic properties of a spiro[indoline–naphthaline]oxazine derivative were investigated, demonstrating excellent photochromism in various solvents, indicating potential for photoresponsive materials (Li et al., 2015).

Analytical Techniques and Applications

  • Chromatographic Separation : Research on enantioseparation using reversed phase and normal phase liquid chromatography with a polysaccharide stationary phase involved derivatives of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine], demonstrating their role in analytical chemistry (Zhou et al., 2010).

Future Directions

Indole derivatives, including “1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine]”, continue to attract increasing attention due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of novel synthesis methods and further exploration of their biological properties .

properties

IUPAC Name

tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYJBMICZNBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591839
Record name tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]

CAS RN

752234-64-3
Record name tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.